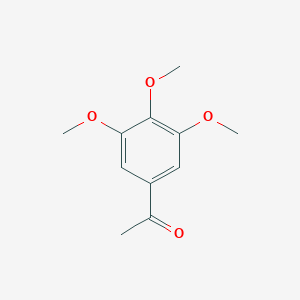

3',4',5'-Trimethoxyacetophenone

描述

Significance in Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, 3',4',5'-Trimethoxyacetophenone serves as a crucial intermediate and building block. cymitquimica.com It is utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs. cymitquimica.comchemicalbook.com One of the most significant applications is its use as a starting material for the synthesis of chalcones, a class of compounds belonging to the flavonoid family. mdpi.com Chalcones are recognized for their broad spectrum of biological activities, including anticancer properties. mdpi.com

The synthesis of these biologically active chalcones is often achieved through a Claisen-Schmidt condensation reaction. mdpi.com This reaction involves the base- or acid-catalyzed condensation of this compound with various substituted aldehydes. mdpi.com For instance, research has demonstrated the synthesis of a series of chalcones bearing the 3,4,5-trimethoxylated ring and diverse heterocyclic B-rings, such as chromones and indoles, to investigate their antiproliferative effects on cancer cells. mdpi.com

Furthermore, the structural features of this compound make it a compound of interest in medicinal chemistry for the discovery of new therapeutic agents. cymitquimica.comossila.com Its derivatives are explored for various pharmacological activities. For example, studies have focused on creating chalcones derived from it that can induce depolymerization of cellular microtubules, a mechanism relevant to cancer chemotherapy. mdpi.com

Selected Synonyms for this compound

| Synonym |

|---|

| 1-(3,4,5-Trimethoxyphenyl)ethanone |

| 3,4,5-Trimethoxyphenyl methyl ketone |

| Acetophenone (B1666503), 3′,4′,5′-trimethoxy- |

| Methyl 3,4,5-trimethoxyphenyl ketone |

| NSC 30099 |

Source: cymitquimica.comnih.gov

Scope of Research Focus

The scope of academic research on this compound, often referred to as acetosyringone (B1664989) in the context of plant biology, is extensive and multidisciplinary. taylorandfrancis.commoleculardepot.com A primary area of investigation is its pivotal role in plant biotechnology as a signaling molecule. taylorandfrancis.comtaylorandfrancis.com It is a plant phenolic compound that activates the virulence (vir) genes on the Ti plasmid of Agrobacterium tumefaciens. taylorandfrancis.comresearchgate.net This induction is a critical step in the bacterium's ability to transfer a segment of its DNA (T-DNA) into the plant genome, a process widely exploited for creating transgenic plants. taylorandfrancis.comresearchgate.net Research has shown that the addition of acetosyringone to the co-cultivation media can significantly enhance the efficiency of Agrobacterium-mediated transformation in various plant species. researchgate.netresearchgate.net

Beyond plant science, its applications are explored in bioremediation. It can act as a redox mediator in enzyme-based systems designed to degrade recalcitrant organic pollutants found in industrial wastewater. taylorandfrancis.com The presence of mediators like acetosyringone can enhance the range of substrates for enzymes and improve the degradation efficiency of these pollutants. taylorandfrancis.com

In microbiology, the compound is studied for its influence on bacterial behaviors. For example, research has indicated that acetosyringone can induce the formation of biofilms in Bacillus subtilis. moleculardepot.com In medicinal chemistry, research extends to the synthesis of novel derivatives with potential therapeutic applications. Studies have successfully synthesized and characterized thiadiazoles from trimethoxybenzylidene-hydrazinecarbothioamides, which have shown anti-apoptotic activity by inhibiting caspase-3, an enzyme involved in programmed cell death. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGQIIQFXCXZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150481 | |

| Record name | 3',4',5'-Trimethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-86-3 | |

| Record name | 3′,4′,5′-Trimethoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1136-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',5'-Trimethoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1136-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',4',5'-Trimethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',5'-trimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',4',5'-TRIMETHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35KU75558G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3',4',5'-Trimethoxyacetophenone

The synthesis of this compound is primarily achieved through well-established methods, including Friedel-Crafts acylation and oxidation-based syntheses. These pathways offer reliable routes to the target molecule, each with its own set of mechanisms, optimization parameters, and limitations.

Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene (B48636)

A principal method for synthesizing this compound is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones. sigmaaldrich.com

The Friedel-Crafts acylation proceeds through a well-defined mechanism. byjus.com It begins with the reaction between an acyl halide (commonly acetyl chloride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an acylium ion. byjus.commasterorganicchemistry.com This acylium ion, which is stabilized by resonance, then acts as the electrophile. masterorganicchemistry.comyoutube.com

The electron-rich aromatic ring of 1,3,5-trimethoxybenzene attacks the electrophilic acylium ion. byjus.com This step results in the formation of a resonance-stabilized carbocation intermediate, temporarily disrupting the aromaticity of the ring. byjus.com Subsequently, a weak base, often AlCl₄⁻ formed during the initial step, deprotonates the intermediate. This restores aromaticity to the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound. byjus.comlibretexts.org The final ketone product can form a complex with the Lewis acid, which requires a water workup to isolate the desired acyl benzene (B151609). youtube.comlibretexts.org

Several factors can be optimized to maximize the yield and purity of this compound. The choice of catalyst is critical; while AlCl₃ is common, other Lewis acids like FeCl₃ can also be effective. masterorganicchemistry.comnih.gov The use of solid acid catalysts, such as certain zeolites, has been explored to improve selectivity and allow for easier catalyst recovery and reuse. scirp.orgresearchgate.net

Reaction conditions, including temperature and solvent, play a significant role. For instance, a synthesis of the related 2',4',6'-Trimethoxyacetophenone was carried out at 0 °C in dichloromethane. chemicalbook.com The stoichiometry of the reactants and catalyst is also crucial. An excess of the acylating agent or catalyst can lead to side reactions and impurities.

The use of milder reaction conditions and alternative acylating agents, like acetic anhydride (B1165640) in the presence of a zeolite catalyst, can lead to high conversion and selectivity with minimal byproducts. scirp.orgresearchgate.net

Despite its utility, Friedel-Crafts acylation has limitations. The reaction is generally unsuccessful with strongly deactivated aromatic rings, such as nitrobenzene. libretexts.orgyoutube.com Additionally, aromatic rings containing amino groups (NH₂, NHR, or NR₂) are not suitable substrates because the lone pair of electrons on the nitrogen atom reacts with the Lewis acid catalyst, deactivating the ring. libretexts.org

A key advantage of Friedel-Crafts acylation over alkylation is that the acyl group is deactivating, which prevents further reactions on the product. libretexts.org This avoids the issue of polyalkylation that can occur in Friedel-Crafts alkylation. libretexts.org However, the formation of byproducts can still occur, often due to side reactions or incomplete reactions, necessitating purification steps like column chromatography to obtain a pure product. chemicalbook.com

Oxidation-Based Syntheses

An alternative synthetic route to this compound involves the oxidation of a suitable precursor.

The oxidation of 3,4,5-Trimethoxyphenylethanol presents a viable pathway to this compound. This transformation involves the conversion of a secondary alcohol to a ketone. Various oxidizing agents can be employed for this purpose. The specific conditions and reagents would be chosen based on factors such as yield, selectivity, and environmental considerations. The use of 1,3,5-trimethoxybenzene has been noted in the photochemical oxidation of alcohols, where its radical cation facilitates the reaction. chemicalbook.com

Oxidation of φ2-(2-acetylphenyl)tetracarbonylmanganese Derivatives for Ortho-Deuteration and Halogenation

A specialized method for the selective introduction of deuterium (B1214612) or halogens at the ortho-position (2'-position) of the aromatic ring involves the use of an organometallic intermediate. This compound can be converted into its η²-(2-acetylphenyl)tetracarbonylmanganese derivative. Subsequent oxidation of this complex in the presence of specific reagents yields the desired ortho-substituted products. rsc.org

This process allows for precise modification of the phenyl ring, which is otherwise challenging to achieve through classical electrophilic aromatic substitution due to the directing effects of the existing substituents. The reaction with cerium(IV) ammonium (B1175870) nitrate (B79036) in deuterated acetic acid (CD₃CO₂D) leads to the formation of 2′-deuterio-3′,4′,5′-trimethoxyacetophenone. rsc.org Similarly, using iodine monochloride (ICl) or bromine (Br₂) as the oxidizing agent in carbon tetrachloride results in the corresponding 2'-iodo or 2'-bromo derivatives. rsc.org

Table 1: Ortho-Deuteration and Halogenation via Manganese Complex Oxidation

| Starting Material | Reagent(s) | Product | Citation |

|---|---|---|---|

| η²-(2-acetyl-3,4,5-trimethoxyphenyl)tetracarbonylmanganese | Cerium(IV) ammonium nitrate in CD₃CO₂D | 2′-Deuterio-3′,4′,5′-trimethoxyacetophenone | rsc.org |

| η²-(2-acetyl-3,4,5-trimethoxyphenyl)tetracarbonylmanganese | Iodine monochloride (ICl) in CCl₄ | 2′-Iodo-3′,4′,5′-trimethoxyacetophenone | rsc.org |

Other Synthetic Approaches

A common and effective method for the synthesis of this compound is through a base-mediated condensation reaction, specifically a reaction analogous to the Claisen condensation. One documented procedure involves the treatment of methyl 3,4,5-trimethoxybenzoate (B1228286) with ethyl acetate (B1210297) using sodium metal as the condensing agent. chemicalbook.com The sodium reacts with the ethanol (B145695) present (or formed in situ) to create sodium ethoxide, the strong base required to deprotonate the α-carbon of ethyl acetate. The resulting nucleophile then attacks the carbonyl group of the benzoate (B1203000) ester. A subsequent workup with sulfuric acid leads to hydrolysis and decarboxylation to yield the final acetophenone (B1666503) product. chemicalbook.com

Table 2: Synthesis via Base-Mediated Condensation

| Reactant 1 | Reactant 2 | Mediator/Conditions | Product | Citation |

|---|---|---|---|---|

| Methyl 3,4,5-trimethoxybenzoate | Ethyl acetate | 1. Sodium metal, water boiler | This compound | chemicalbook.com |

Chemical Reactivity and Derivatization of this compound

The reactivity of this compound is dominated by its two primary functional groups: the ketone and the methoxy-substituted aromatic ring.

Oxidation Reactions to Carboxylic Acids

The acetyl group of this compound can be readily oxidized to a carboxylic acid group, converting the molecule into 3,4,5-trimethoxybenzoic acid. This is a standard transformation for aryl ketones and can be achieved using various oxidizing agents. The resulting benzoic acid derivative is a valuable synthetic intermediate in its own right, used in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Table 3: Oxidation to Carboxylic Acid

| Reactant | Product | Transformation |

|---|

Reduction Reactions to Alcohol Groups

The carbonyl of the ketone group is susceptible to reduction to form a secondary alcohol, 1-(3,4,5-trimethoxyphenyl)ethanol. This transformation can be accomplished using a wide array of reducing agents. organic-chemistry.org Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also an effective method. The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones without affecting many other groups, whereas LiAlH₄ is much more reactive. organic-chemistry.org

Table 4: Reduction to Alcohol

| Reactant | Product | Transformation |

|---|

Nucleophilic Substitution Reactions Involving Methoxy (B1213986) Groups

Direct nucleophilic aromatic substitution (SNAr) to replace the methoxy groups on the benzene ring of this compound is generally unfavorable. The methoxy group is a poor leaving group, and the ring is not sufficiently activated towards nucleophilic attack.

However, the methoxy groups can be cleaved via nucleophilic attack on the methyl carbon in a reaction known as ether cleavage or demethylation. This typically requires strong, harsh reagents, most commonly strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The reaction proceeds via protonation of the ether oxygen followed by an SN2 attack by a nucleophile (e.g., Br⁻) on the methyl group, releasing methanol (B129727) and forming a phenol. The use of excess reagent can lead to the cleavage of all three methoxy groups, yielding 3',4',5'-trihydroxyacetophenone.

Table 5: Demethylation of Methoxy Groups

| Reactant | Reagent | Product | Transformation |

|---|

Role as a Precursor in Diverse Bioactive Derivative Synthesis

This compound serves as a crucial starting material for the synthesis of a wide array of bioactive compounds. Its unique structural features, particularly the trimethoxy-substituted phenyl ring, make it an ideal scaffold for the construction of complex molecules with significant pharmacological potential. This section explores its role as a precursor in the synthesis of chalcones and their subsequent transformation into other heterocyclic systems, as well as its utility in building benzofuran (B130515) and flavone (B191248) derivatives.

Chalcones and their Derivatives (e.g., Dihydropyrimidinones, Pyrazoles)

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are readily synthesized from this compound. The most common method for this transformation is the Claisen-Schmidt condensation reaction. mdpi.comnih.gov This reaction involves the base-catalyzed condensation of this compound with various substituted benzaldehydes. mdpi.comnih.gov The reaction conditions, such as the choice of base (e.g., NaOH or piperidine) and solvent (e.g., ethanol), can be adjusted to optimize the yield of the desired chalcone (B49325). mdpi.com In some cases, a protection step for reactive functional groups on the benzaldehyde (B42025), such as a hydroxyl group, may be necessary to achieve higher yields. mdpi.comnih.gov

A series of chalcones bearing the 3',4',5'-trimethoxylated A ring have been synthesized and evaluated for their biological activities. mdpi.comnih.govnih.gov For instance, a study reported the synthesis of fifteen chalcones with this motif in moderate to good yields through Claisen-Schmidt condensation under basic or acidic conditions. mdpi.com

The resulting chalcones are valuable intermediates for the synthesis of other heterocyclic compounds, including dihydropyrimidinones and pyrazoles.

Dihydropyrimidinones (DHPMs) , a class of compounds with a wide range of biological activities, can be synthesized from chalcones through a Biginelli-like reaction. nih.govijpsr.comencyclopedia.pub While the classic Biginelli reaction utilizes β-keto esters, modifications allow for the use of chalcones. One such protocol involves a two-step synthesis where the chalcone, derived from this compound, reacts with thiourea (B124793) in the presence of a base like ethanolic potassium hydroxide (B78521) to yield the corresponding dihydropyrimidin-2(1H)-thiones. nih.govencyclopedia.pub

Pyrazoles , five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can also be synthesized from chalcones. nih.govelifesciences.orgbenthamscience.com The typical method involves the cyclization of α,β-unsaturated chalcones with hydrazine (B178648) derivatives. nih.govelifesciences.orgbenthamscience.com For example, N-1-acetyl-4,5-dihydropyrazoline compounds have been obtained by reacting chalcones derived from this compound with hydrazine and acetic acid, with yields ranging from 50.8% to 82.4%. nih.govelifesciences.org Similarly, N-1-propionyl-4,5-dihydropyrazoline derivatives have been prepared using propionic acid. nih.govelifesciences.org

Table 1: Synthesis of Chalcone Derivatives from this compound

| Aldehyde Reactant | Resulting Chalcone Derivative | Synthesis Method | Reference |

|---|---|---|---|

| Substituted Benzaldehydes | 3,4,5-Trimethoxylated Chalcones | Claisen-Schmidt Condensation | mdpi.com |

| 4-Hydroxy-3-methoxybenzaldehyde | (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Claisen-Schmidt Condensation | nih.gov |

| 3-Formylchromones | Chromonyl Chalcones | Improved Nohara et al. procedure | mdpi.com |

| 6-oxo-1,6-dihydropyridine-3-carbaldehyde | Pyridinyl Chalcone | Claisen-Schmidt Condensation | mdpi.com |

Table 2: Synthesis of Dihydropyrimidinone and Pyrazole Derivatives from Chalcones

| Chalcone Derivative | Reagents | Resulting Heterocycle | Synthesis Method | Reference |

|---|---|---|---|---|

| Chalcones | Thiourea, Ethanolic KOH | 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-thiones | Biginelli-like Reaction | nih.govencyclopedia.pub |

| Chalcones | Hydrazine, Acetic Acid | N-1-acetyl-4,5-dihydropyrazoline compounds | Cyclization | nih.govelifesciences.org |

| Chalcones | Hydrazine, Propionic Acid | N-1-propionyl-4,5-dihydropyrazoline compounds | Cyclization | nih.govelifesciences.org |

Benzofuran Derivatives

This compound is a key building block for the synthesis of various benzofuran derivatives, a class of heterocyclic compounds with significant biological activities. nih.govnih.gov One notable example is the synthesis of benzofuran-based 3,4,5-trimethoxybenzamide (B1204051) derivatives. nih.gov These compounds have been synthesized and evaluated for their antiproliferative activity. nih.gov

The synthesis of these derivatives often involves multi-step reaction sequences. For example, a series of 3-amidobenzofurans featuring the 3,4,5-trimethoxylbenzamide moiety have been prepared and studied for their potential as tubulin polymerization inhibitors. nih.gov The core benzofuran structure can be constructed through various classical and modern synthetic strategies, often involving the cyclization of an α-phenoxycarbonyl compound. oregonstate.edu

Flavones

Flavones, a class of flavonoids characterized by a 2-phenylchromen-4-one backbone, can also be synthesized utilizing this compound as a precursor, although this route is often part of a multi-step process. nih.govbiomedres.us A common and direct method for flavone synthesis is a two-step process involving the ortho-acylation of substituted phenols followed by the cyclodehydrogenation of the resulting o-hydroxychalcones. nih.gov

A one-pot synthesis of functionalized flavones has been developed using a BiCl₃/RuCl₃-mediated reaction. nih.gov This method involves the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, which can be derived from precursors like this compound, followed by intramolecular cyclodehydrogenation. nih.gov For instance, 2-(3,4,5-Trimethoxyphenyl)chromen-4-one has been synthesized with a 78% yield. nih.gov

Another approach involves the Claisen-Schmidt condensation of an appropriate acetophenone with an aldehyde to form a chalcone, which then undergoes iodine-catalyzed oxidation to yield the flavone. nih.gov While this method is generally applicable, the specific use of this compound as the starting acetophenone would lead to flavones with the corresponding substitution pattern.

Biological Activities and Pharmacological Investigations of 3 ,4 ,5 Trimethoxyacetophenone

Anticancer and Antiproliferative Mechanisms

The anticancer properties of compounds derived from 3',4',5'-Trimethoxyacetophenone are multifaceted, primarily revolving around their ability to interfere with cellular division and induce programmed cell death. These mechanisms are centered on the modulation of microtubule dynamics and interaction with crucial molecular targets involved in cancer progression.

Microtubule Dynamics Modulation

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. nih.gov The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. nih.gov

A significant body of research has demonstrated that derivatives of this compound, particularly chalcones, act as potent inhibitors of tubulin polymerization. tandfonline.commdpi.comnih.gov The 3',4',5'-trimethoxyphenyl moiety is a crucial feature for binding to the colchicine (B1669291) binding site on β-tubulin. This interaction disrupts the assembly of tubulin into microtubules, a key process for cell division. tandfonline.com

Studies have shown that specific chalcones derived from this compound can induce the depolymerization of cellular microtubules. mdpi.comnih.gov For instance, certain phenolic chalcones have been identified as potent microtubule-depolymerizing agents. nih.gov The presence and position of hydroxyl and methoxy (B1213986) groups on the chalcone (B49325) structure significantly influence this activity. mdpi.com Molecular docking studies have further elucidated that the chalcone scaffold can fit into the colchicine site on tubulin, with the 3',4',5'-trimethoxyphenyl group playing a key role in this interaction. nih.govnih.gov

The inhibitory concentration (IC50) values for tubulin polymerization for some of these compounds have been found to be in the low micromolar and even nanomolar range, comparable to the well-known tubulin inhibitor, colchicine. nih.govnih.govumn.edu

| Compound Type | Key Structural Feature | Activity | Reference |

|---|---|---|---|

| Chalcones | 3',4',5'-trimethoxyphenyl moiety | Potent inhibitors of tubulin polymerization | tandfonline.commdpi.com |

| Phenolic Chalcones | 3-hydroxy group | Induce depolymerization of cellular microtubules | mdpi.comnih.gov |

| Triazolylthioacetamides | 3,4,5-trimethoxyphenyl moiety | IC50 value of 5.9 μM for tubulin polymerization inhibition | umn.edu |

By disrupting microtubule dynamics, this compound derivatives effectively halt the cell cycle at the mitotic phase, a phenomenon known as mitotic arrest. nih.govtandfonline.comnih.gov This disruption of the mitotic spindle triggers cellular signaling pathways that lead to programmed cell death, or apoptosis. nih.govtandfonline.com

Numerous studies have confirmed that treatment of cancer cells with these compounds leads to an accumulation of cells in the G2/M phase of the cell cycle, followed by the induction of apoptosis. nih.gov The apoptotic process is often characterized by morphological changes such as cell shrinkage and DNA fragmentation. nih.gov Furthermore, the activation of key apoptotic proteins, such as caspases, and the cleavage of substrates like poly-ADP-ribose polymerase (PARP) have been observed in cells treated with these compounds, providing further evidence of apoptosis induction. mdpi.comupenn.edu

The pro-apoptotic effects of these compounds have been demonstrated in various cancer cell lines, including those of the breast, colon, and prostate. tandfonline.commdpi.comnih.gov

A hallmark of the anticancer activity of this compound derivatives is their ability to cause significant perturbations in the cell cycle distribution, specifically leading to an arrest in the G2/M phase. nih.govupenn.edu This arrest prevents cancer cells from completing mitosis and proliferating.

Flow cytometry analysis has consistently shown a dose-dependent increase in the population of cells in the G2/M phase following treatment with these compounds. upenn.edumdpi.com This cell cycle blockade is a direct consequence of the disruption of microtubule function, which activates the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome segregation. nih.gov The sustained arrest at this checkpoint ultimately triggers the apoptotic cascade. nih.gov The down-regulation of key cell cycle regulatory proteins, such as cyclin B1, has also been correlated with G2/M arrest induced by these compounds. nih.gov

| Compound Type | Effect | Cancer Cell Line | Reference |

|---|---|---|---|

| Stilbenoid (BCS) | G2/M phase arrest and apoptosis induction | Human lung cancer (A549) | nih.gov |

| Indole-based small molecule (24a) | G2/M blockade and apoptosis | Pharyngeal carcinoma (Detroit 562) | upenn.edu |

| Chalcone derivative (1C) | G2/M phase arrest and apoptosis | Ovarian cancer (A2780 and A2780cis) | mdpi.com |

Interaction with Molecular Targets

Beyond their effects on microtubule dynamics, certain derivatives of this compound have been investigated for their ability to interact with other important molecular targets in cancer cells.

Research has explored the potential of compounds structurally related to this compound to inhibit enzymes crucial for cancer cell survival and proliferation, such as aromatase and topoisomerase-II.

Aromatase , a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a key target in the treatment of hormone-dependent breast cancer. nih.govdrugbank.com While direct studies on this compound are limited, flavonoids with similar structural motifs have been shown to be competitive inhibitors of aromatase. drugbank.com The inhibition of aromatase by these compounds could offer a therapeutic advantage in estrogen-receptor-positive cancers. nih.govdrugbank.com

Topoisomerase-II is an essential enzyme that alters DNA topology and is vital for DNA replication and chromosome segregation. nih.govresearchgate.net Inhibition of topoisomerase-II can lead to DNA damage and ultimately, cell death, making it a valuable target for anticancer drugs. nih.govwikipedia.org Although direct evidence for this compound as a topoisomerase-II inhibitor is not extensively documented, various compounds are known to inhibit this enzyme. nih.govresearchgate.net The potential for derivatives of this compound to act as topoisomerase-II inhibitors warrants further investigation as a possible anticancer mechanism.

VEGF and JAK/STAT Signaling Pathway Modulation

In Vitro Cytotoxicity Profiling

The direct cytotoxic effects of this compound on various cancer cell lines have not been extensively documented. The primary focus of cytotoxicity studies has been on its more complex derivatives.

Breast Cancer Cell Lines

The pattern of research focus continues in the context of breast cancer. While numerous chalcones and other molecules synthesized using this compound as a starting material have been evaluated for their cytotoxic potential against various breast cancer cell lines, data on the parent compound's activity is scarce.

Anti-Migratory Effects on Cancer Cells

Direct evidence of the anti-migratory effects of this compound on cancer cells is not well-established. The anti-migratory properties observed in research are consistently linked to chalcone derivatives. These derivatives have been shown to inhibit cancer cell migration, a crucial step in metastasis, but this biological activity cannot be directly extrapolated to this compound without specific experimental validation.

Other Biological Activities

Beyond the scope of oncology, the direct biological activities of this compound are not extensively characterized. Its primary role in the scientific literature is that of a versatile chemical building block for the synthesis of more complex molecules with a wide range of potential pharmacological applications.

Predominantly a Synthetic Precursor, Direct Antioxidant Studies on this compound Remain Limited

Extensive investigation into the biological activities of this compound reveals its primary role as a foundational molecule in the synthesis of various biologically active compounds. However, dedicated studies focusing directly on its intrinsic antioxidant and free-radical scavenging properties are not extensively documented in publicly available scientific literature.

Research has more frequently explored the antioxidant potential of derivatives synthesized from this compound. For instance, this compound serves as a key starting material for the creation of chalcones, a class of compounds recognized for a broad spectrum of biological activities. The synthesis of these more complex molecules is often the primary focus of pharmacological investigations, overshadowing the study of the precursor's own potential bioactivities.

While the 3,4,5-trimethoxy substitution pattern is present in many known antioxidant compounds, and theoretical predictions might suggest some capacity for free radical interaction, there is a notable absence of specific experimental data from common antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests for this compound itself. Consequently, a detailed quantitative analysis of its free radical scavenging ability, including metrics like IC50 values, cannot be provided at this time based on available research.

Further experimental studies are required to directly assess and quantify the antioxidant potential and free-radical scavenging capabilities of this compound. Such research would be necessary to populate a data table with empirical findings.

Structure Activity Relationship Sar and Molecular Design Centered on 3 ,4 ,5 Trimethoxyacetophenone

Impact of Methoxy (B1213986) Group Configuration on Biological Potency

The arrangement of methoxy groups on the phenyl ring of 3',4',5'-trimethoxyacetophenone and its derivatives plays a crucial role in their biological activity. The number and position of these groups can significantly influence the molecule's interaction with biological targets. mdpi.com

Planar Aromaticity and DNA Intercalation

The planarity of aromatic molecules is a critical factor in their ability to intercalate with DNA. nih.gov A computerized linked-atom modeling system has been utilized to study the stereochemical requirements for the intercalation of planar drugs into the DNA double helix. nih.govnih.gov This process involves the insertion of a planar molecule between the base pairs of DNA. The ability of a compound to intercalate is influenced by the conformational possibilities of the polynucleotide backbone to accommodate the drug. nih.govnih.gov

Enzyme Binding Affinity (e.g., α-Glucosidase Inhibition)

α-Glucosidase inhibitors are a class of drugs used to manage postprandial hyperglycemia, a key feature of type 2 diabetes. nih.govherbmedpharmacol.com They function by reversibly inhibiting α-glucosidase in the gut, which slows the breakdown of carbohydrates into glucose. nih.govnih.gov Biphenyl derivatives, which can be synthesized from precursors like this compound, have shown potential as α-glucosidase inhibitors. nih.gov The inhibitory activity of these compounds is often concentration-dependent. nih.gov For instance, some novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides have demonstrated more potent α-glucosidase inhibition than the standard drug, acarbose. mdpi.com

Strategic Modifications for Enhanced Activity

To improve the biological potency of this compound-based compounds, strategic modifications are often employed. These modifications can involve altering the core structure or adding various substituent groups.

Chalcone (B49325) Scaffold Derivatization

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds synthesized from acetophenones. nih.gov The synthesis of chalcones often involves the Claisen-Schmidt condensation of an aromatic aldehyde with an aromatic acetophenone (B1666503). nih.govresearchgate.net Derivatives of this compound are used to create a variety of chalcones with diverse biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov

The biological activity of chalcones can be significantly modulated by the presence of different substituent groups on their aromatic rings. pharmatutor.org Both electron-donating and electron-withdrawing groups can influence the potency of these compounds. researchgate.netnih.gov For instance, the introduction of lipophilic and electron-withdrawing groups like bromo, chloro, or trifluoromethyl has been shown to enhance antibacterial activity in some chalcones. pharmatutor.org Conversely, the presence of more polar groups like hydroxyl and methoxy can sometimes lead to inactivity. pharmatutor.org In some cases, electron-withdrawing groups can lead to faster reaction times and slightly higher yields in the synthesis of chalcones. frontiersin.org

The 3,4,5-trimethoxy substitution pattern on the phenyl ring is a crucial feature for the biological activity of many chalcone derivatives. nih.govresearchgate.net This specific arrangement has been found to be important for the inhibition of tubulin assembly and for cytotoxic activity against cancer cells. nih.gov For example, a chalcone with a 3,4,5-trimethoxybenzoyl group on the A-ring showed improved cytotoxic potency compared to its unsubstituted counterpart. nih.gov Furthermore, this moiety is considered a potential pharmacophore for targeting oncogenic K-Ras, a key protein in cancer signaling. nih.gov The presence of the 3,4,5-trimethoxy groups can enhance a compound's ability to interact with specific biological targets. bloomtechz.com

Heterocyclic Ring Fusion (e.g., Indole (B1671886), Triazolopyrimidine Scaffolds)

The fusion of heterocyclic rings to the 3',4',5'-trimethoxyphenyl moiety, a key component of this compound, has been a fruitful strategy in medicinal chemistry to create novel therapeutic agents. This approach aims to enhance biological activity, selectivity, and pharmacokinetic properties.

Indole Scaffolds: The indole nucleus is a prominent heterocyclic system found in numerous natural products and pharmaceuticals. nih.gov The fusion of indole rings to create tricyclic frameworks is a significant area of research in the development of bioactive molecules. researchgate.netmdpi.com Specifically, indole-fused seven-membered heterocycles have garnered attention for their diverse biological activities. nih.govsemanticscholar.org Synthetic strategies, such as multicomponent reactions, have been developed to efficiently construct these complex scaffolds. nih.govsemanticscholar.org

Triazolopyrimidine Scaffolds: The triazolopyrimidine core is another important pharmacophore due to its structural similarity to purine (B94841) bases. nih.gov This scaffold has been extensively utilized in the design of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov

In the context of antitubulin agents, the 3',4',5'-trimethoxyphenyl group is a crucial structural feature for potent activity. mdpi.com Researchers have synthesized and evaluated various triazolopyrimidine derivatives incorporating this motif. For instance, a series of 7-anilino- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidines were developed where the 3',4',5'-trimethoxyanilino moiety was attached at the 7-position. mdpi.com While some of these compounds showed moderate to potent antiproliferative activity, it was discovered that replacing the 3',4',5'-trimethoxyanilino group with other substituted anilines could maintain or even improve the activity. mdpi.com This suggests that while the trimethoxyphenyl group is important, it is not always essential for potent biological effects in this scaffold. mdpi.com

Further studies have explored the placement of the 3',4',5'-trimethoxyphenyl ring at different positions of the triazolopyrimidine nucleus. One compound, featuring a 3',4',5'-trimethoxyphenyl moiety at the 7-position, demonstrated low nanomolar antiproliferative activity and was a more potent inhibitor of tubulin polymerization than the natural product combretastatin (B1194345) A-4 (CA-4). mdpi.com This highlights the significance of the substitution pattern on the heterocyclic core for maximizing biological activity.

Comparative Analysis with Related Compounds

Understanding the biological profiles of structural analogues of this compound provides valuable insights into the structural requirements for desired pharmacological activities.

Structural Analogues and Their Biological Profiles

A variety of structural analogues of this compound have been synthesized and evaluated for their biological activities. These modifications often involve changes to the acetyl group or the trimethoxyphenyl ring.

For example, chalcones derived from 3',4',5'-trimethoxybenzaldehyde (a closely related compound) have been investigated. One study synthesized and characterized 3,4,5-trimethoxy-3',4'-dimethoxychalcone, but it did not exhibit antibacterial activity against the tested Gram-positive and Gram-negative bacteria. researchgate.net

Hydrazide-hydrazone analogues have also been prepared by condensing 3,4,5-trimethoxybenzohydrazide (B1329584) with various aromatic and heteroaromatic aldehydes. researchgate.net Many of these derivatives displayed significant antibacterial and antidiabetic activities. researchgate.net

Furthermore, the synthesis of novel thiadiazole analogues from 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides has been reported. mdpi.comnih.gov These compounds were evaluated for their anti-apoptotic activity, with some cyclized thiadiazoles showing more potent effects than their open-chain precursors. mdpi.comnih.gov

The table below summarizes the biological activities of some structural analogues of this compound.

| Compound Class | Modification from this compound | Biological Activity Investigated | Key Findings |

| Chalcones | Acetyl group replaced by a propenone linkage to another substituted phenyl ring. | Antibacterial | No significant activity observed against tested strains. researchgate.net |

| Hydrazide-hydrazones | Acetyl group converted to a hydrazide-hydrazone moiety. | Antibacterial, Antidiabetic | Many derivatives showed significant activity. researchgate.net |

| Thiadiazoles | Acetyl group elaborated into a hydrazinecarbothioamide, then cyclized to a thiadiazole ring. | Antiapoptotic | Cyclized thiadiazoles were generally more potent than their precursors. mdpi.comnih.gov |

| Triazolopyrimidines | 3',4',5'-trimethoxyphenyl group attached to a triazolopyrimidine core. | Anticancer (Antiproliferative, Antitubulin) | Potent activity observed, with the position of the trimethoxyphenyl group influencing potency. mdpi.com |

Lead Compound Derivation (e.g., Combretastatin A-4 Analogues)

This compound and its parent benzaldehyde (B42025) are key starting materials for the synthesis of analogues of combretastatin A-4 (CA-4), a potent natural tubulin polymerization inhibitor. nih.govnih.gov CA-4 itself has limitations, including poor water solubility and isomerization to a less active form. nih.gov Therefore, extensive research has focused on developing analogues with improved properties.

One strategy involves modifying the ethylene (B1197577) bridge of CA-4. For instance, a series of CA-4 analogues with a cyano group were synthesized, showing high anticancer cell selectivity. nih.gov Another approach has been the creation of ester and amide derivatives of CA-4. nih.gov

Furthermore, novel trimethoxyphenyl-based analogues have been synthesized by modifying the azalactone ring of a precursor derived from 3,4,5-trimethoxybenzaldehyde. nih.gov Some of these compounds exhibited potent cytotoxic activity against hepatocellular carcinoma cells and inhibited tubulin polymerization. nih.gov

The table below presents data on selected CA-4 analogues derived from or related to the 3',4',5'-trimethoxyphenyl scaffold.

| Analogue Type | Structural Modification | Biological Activity | Notable Results |

| Cyano-stilbene analogues | Introduction of a cyano group on the ethylene bridge. | Anticancer | High selectivity for cancer cells over normal cells. nih.gov |

| Ester and Amide analogues | Modification of the ethylene bridge to include ester and amide functionalities. | Cytotoxic, Tubulin polymerization enhancement | Some compounds showed potent activity and induced G0/G1 cell cycle arrest. nih.gov |

| Vinyl amide, Imidazolone, and Triazinone-linked analogues | Replacement of the stilbene (B7821643) bridge with various heterocyclic linkers. | Cytotoxic, Tubulin polymerization inhibition | Triazinone-linked analogues exhibited sub-micromolar cytotoxic activity. nih.gov |

| Triazolopyrimidine-based analogues | Incorporation of the trimethoxyphenyl motif into a triazolopyrimidine scaffold. | Antiproliferative, Antitubulin | Some derivatives were more potent tubulin polymerization inhibitors than CA-4. mdpi.com |

Advanced Characterization and Spectroscopic Analysis of 3 ,4 ,5 Trimethoxyacetophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing intricate details about the chemical environment of individual atoms. For 3',4',5'-trimethoxyacetophenone, both proton (¹H) and carbon-13 (¹³C) NMR analyses are crucial for confirming its molecular structure.

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their connectivity within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acetyl group protons are observed. rsc.org

The two aromatic protons, being chemically equivalent due to the symmetrical nature of the substitution pattern, appear as a singlet. The nine protons of the three methoxy groups also give rise to a sharp singlet, indicating their identical chemical environments. Similarly, the three protons of the acetyl group appear as another distinct singlet.

Table 1: ¹H NMR Spectral Data for this compound rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.22 | s | 2H | Aromatic (H-2', H-6') |

| 3.93 | s | 9H | Methoxy (-OCH₃) |

| 2.60 | s | 3H | Acetyl (-COCH₃) |

s = singlet

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The spectrum of this compound displays characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the methoxy and acetyl groups. rsc.org

The carbonyl carbon of the acetyl group typically resonates at a downfield chemical shift. The aromatic carbons show distinct signals, with the carbons bearing the methoxy groups appearing at a different chemical shift compared to the unsubstituted aromatic carbons. The carbons of the three equivalent methoxy groups and the acetyl methyl group also exhibit characteristic signals.

Table 2: ¹³C NMR Spectral Data for this compound rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 196.9 | Carbonyl (C=O) |

| 153.1 | Aromatic (C-3', C-5') |

| 143.1 | Aromatic (C-4') |

| 132.5 | Aromatic (C-1') |

| 105.9 | Aromatic (C-2', C-6') |

| 60.9 | Methoxy (para-OCH₃) |

| 56.3 | Methoxy (meta-OCH₃) |

| 26.4 | Acetyl (CH₃) |

NMR spectroscopy is an indispensable tool for confirming the successful synthesis of derivatives of this compound. hyphadiscovery.com By comparing the NMR spectra of the parent compound with those of its derivatives, chemists can identify changes in the chemical structure. For instance, the introduction of a new functional group will result in the appearance of new signals and may cause shifts in the existing signals, providing clear evidence of the chemical transformation. Techniques like COSY, HSQC, and HMBC are often employed for the complete structural assignment of more complex derivatives. hyphadiscovery.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the various vibrational modes of its functional groups. chemicalbook.comsigmaaldrich.com

A strong absorption band is typically observed in the region of 1670-1690 cm⁻¹, which is characteristic of the C=O stretching vibration of the aryl ketone. The spectrum also shows strong bands in the region of 1200-1000 cm⁻¹ corresponding to the C-O stretching vibrations of the methoxy groups. The aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the acetyl and methoxy groups appears in the 2850-2960 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1680 | C=O (Aryl Ketone) Stretch |

| ~1580, ~1500 | C=C (Aromatic) Stretch |

| ~1250, ~1120 | C-O (Methoxy) Stretch |

| ~2940 | C-H (Aliphatic) Stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. sigmaaldrich.com In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (210.23 g/mol ). nih.gov

The fragmentation pattern provides further structural information. Common fragmentation pathways include the loss of a methyl group (CH₃) from a methoxy group, leading to a peak at m/z 195, and the loss of the acetyl group (CH₃CO), resulting in a peak at m/z 167. These fragmentation patterns are characteristic of acetophenones and can be used to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and its fragments, further confirming its elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z |

| [M+H]⁺ | 211.09648 |

| [M+Na]⁺ | 233.07842 |

| [M-H]⁻ | 209.08192 |

| [M+NH₄]⁺ | 228.12302 |

| [M+K]⁺ | 249.05236 |

| [M+H-H₂O]⁺ | 193.08646 |

| [M+HCOO]⁻ | 255.08740 |

| [M+CH₃COO]⁻ | 269.10305 |

Raman and ESR Spectroscopy

While less commonly reported for routine characterization compared to NMR and IR, Raman and Electron Spin Resonance (ESR) spectroscopy can provide additional structural and electronic information about this compound and its derivatives. sigmaaldrich.com

Raman spectroscopy, which is complementary to IR spectroscopy, can provide information about the non-polar bonds in the molecule, such as the aromatic ring vibrations.

ESR spectroscopy is particularly useful for studying derivatives of this compound that possess unpaired electrons, such as radical species or metal complexes. This technique can provide detailed information about the electronic structure and environment of the paramagnetic center.

Computational Chemistry and Molecular Modeling Studies of 3 ,4 ,5 Trimethoxyacetophenone

Ligand-Target Interaction Studies

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. For 3',4',5'-trimethoxyacetophenone, its primary significance lies in its structural contribution to compounds that target tubulin, a critical protein involved in cell division.

The 3',4',5'-trimethoxyphenyl moiety is a well-established feature of many compounds that bind to the colchicine (B1669291) binding site (CBS) on β-tubulin. mdpi.comnih.gov This interaction is crucial as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, a key mechanism for many anticancer drugs. mdpi.com Molecular docking studies on various compounds containing the 3',4',5'-trimethoxyphenyl group have consistently shown its importance for binding affinity. mdpi.comresearchgate.net

While specific docking studies focusing solely on this compound are not extensively reported in the literature, the wealth of data on its derivatives provides strong evidence of its binding mode. For instance, studies on 3,4,5-trimethoxychalcones, which share the core acetophenone (B1666503) structure, indicate that the 3,4,5-trimethoxyphenyl ring orients itself within a hydrophobic pocket of the colchicine binding site. researchgate.net This positioning is analogous to the binding of colchicine itself. nih.gov

| Derivative Class | Key Interactions at Colchicine Binding Site | Reference |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | The 3,4,5-trimethoxyphenyl group is crucial for potent inhibition of tubulin polymerization. | nih.gov |

| Arylthioindoles | The 3-(3,4,5-trimethoxyphenyl)thio moiety is a key feature for effective tubulin assembly inhibition. | nih.gov |

| 1,2,4-Triazole derivatives | The 5-(3,4,5-trimethoxyphenyl) group engages in hydrogen bonding and hydrophobic interactions within the CBS. | nih.gov |

The geometry of the interaction between a ligand and its target is critical for its biological activity. In the case of compounds bearing the 3',4',5'-trimethoxyphenyl group, their interaction with the colchicine binding site of tubulin is characterized by specific spatial arrangements. The trimethoxyphenyl ring typically occupies a sub-cavity within the binding site, in proximity to key amino acid residues. mdpi.comresearchgate.net

Crystallographic and modeling studies have shown that one of the methoxy (B1213986) groups of the trimethoxyphenyl moiety can form a hydrogen bond with the thiol group of Cysβ241 in β-tubulin. mdpi.com This interaction is a significant contributor to the binding affinity. The phenyl ring itself is involved in hydrophobic interactions with surrounding residues, further stabilizing the complex. mdpi.com The orientation of the acetyl group of this compound would likely be directed towards the solvent-exposed region of the binding site, where further modifications could be made to enhance potency and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods are invaluable for understanding the intrinsic properties of a compound like this compound.

| Computed Property | Value | Source |

| Molecular Formula | C11H14O4 | PubChem nih.gov |

| Molecular Weight | 210.23 g/mol | PubChem nih.gov |

| XLogP3 | 1.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

The conformational flexibility of a molecule plays a significant role in its ability to bind to a biological target. Conformational analysis of this compound would involve studying the rotation around the single bonds, particularly the bond connecting the phenyl ring to the acetyl group and the bonds of the methoxy groups. DFT calculations can be used to determine the potential energy surface and identify the most stable conformers. nih.gov For similar acetophenone derivatives, it has been shown that different conformers can have very similar energies, suggesting that the molecule can adopt various shapes in solution. researchgate.net The energetic profile, including the energy barriers for conformational changes, is important for understanding the dynamics of the molecule and its interaction with a receptor.

Prediction of Biological Activity and Structure-Activity Relationships

The computational data gathered for this compound and its derivatives allows for the prediction of its biological activity and the establishment of structure-activity relationships (SAR).

The consistent finding that the 3',4',5'-trimethoxyphenyl moiety is a key feature in a multitude of potent tubulin inhibitors strongly suggests that this compound itself possesses the core structural requirements for this biological activity. nih.govnih.gov SAR studies on related chalcones have shown that modifications to the other phenyl ring can significantly modulate the antiproliferative activity, while the 3',4',5'-trimethoxy substitution on the first ring is often essential for maintaining high potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure with biological activity, have been developed for various classes of tubulin inhibitors. mdpi.commdpi.com While a specific QSAR model for this compound is not available, the descriptors used in such models (e.g., electronic, steric, and hydrophobic parameters) can be calculated for this compound to predict its potential activity. The presence of multiple hydrogen bond acceptors (the oxygen atoms) and a moderate lipophilicity (XLogP3 of 1.2) are features that are often important for drug-like properties. nih.gov The exploration of derivatives where the acetyl group is modified would be a logical next step in developing more potent analogues, guided by the computational insights gained from the parent compound.

Future Research Directions and Therapeutic Implications of 3 ,4 ,5 Trimethoxyacetophenone Research

Development of Novel Therapeutic Agents

The core of future research lies in the continued design and synthesis of new therapeutic agents derived from 3',4',5'-trimethoxyacetophenone. This compound is a key building block for creating more complex molecules, such as chalcones and pyrrolizines, which have shown significant biological activity. mdpi.comresearchgate.net The 3,4,5-trimethoxyphenyl group is a recurring feature in many potent biologically active compounds, including those that interact with microtubules, which are crucial for cell division. nih.gov

A primary strategy involves the synthesis of chalcone (B49325) derivatives. Chalcones are formed by condensing this compound with various aldehydes, resulting in a diverse library of compounds. mdpi.com Research has shown that modifications to the second aromatic ring (the B ring) of the chalcone structure can significantly influence its antiproliferative activity against cancer cells. mdpi.com For instance, incorporating heterocyclic moieties like indoles or chromones has led to compounds with potent anticancer effects. mdpi.com

Another promising avenue is the development of pyrrolizine derivatives. By incorporating the 3,4,5-trimethoxyphenyl moiety into a pyrrolizine structure, researchers have created compounds with high cytotoxicity against cancer cell lines, including those resistant to standard drugs. researchgate.net These multi-target agents have the potential to overcome some of the limitations of current cancer therapies. nih.gov

Future efforts will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of these derivatives to understand how different chemical groups affect their biological activity. This will enable the design of more potent and selective agents.

Hybrid Molecules: Combining the 3',4',5'-trimethoxyphenyl scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced mechanisms of action.

Green Chemistry Approaches: Utilizing more environmentally friendly and efficient synthesis methods, such as microwave-assisted synthesis and solvent-free reactions, to produce these compounds. frontiersin.org

Table 1: Examples of Bioactive Derivatives of this compound

| Derivative Class | Example Compound | Biological Activity | Source |

| Chalcones | Indolyl Chalcone | Potent anticancer agent | mdpi.com |

| Chalcones | Chromonyl Chalcone | Antiproliferative effect on cancer cells | mdpi.com |

| Pyrrolizines | Benzamide Derivatives | High cytotoxicity against cancer cell lines | researchgate.net |

Exploration of Other Pharmacological Targets

While much of the research on this compound derivatives has focused on their anticancer properties, particularly as microtubule-targeting agents, there is a significant opportunity to explore other pharmacological targets. The diverse structures that can be generated from this starting material suggest a broad range of potential biological activities.

Tubulin Interaction: Many derivatives, especially chalcones, have been shown to inhibit tubulin polymerization, a mechanism similar to the well-known anticancer agent colchicine (B1669291). nih.gov These compounds can bind to the colchicine site on tubulin, leading to a disruption of the microtubule network, cell cycle arrest, and ultimately, apoptosis (programmed cell death). nih.gov Future research will aim to identify derivatives with higher affinity and selectivity for the tubulin in cancer cells to minimize side effects.

Kinase Inhibition: Some pyrrolizine derivatives of this compound have demonstrated the ability to inhibit multiple oncogenic kinases. researchgate.netnih.gov Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. Developing multi-target kinase inhibitors is a promising strategy to combat drug resistance. nih.gov

Other Potential Targets: The structural features of these compounds make them candidates for interacting with a variety of other biological targets, including:

Caspases: Some derivatives have been shown to induce apoptosis through the activation of caspases, which are key enzymes in the apoptotic pathway. mdpi.com

Monoamine Oxidase (MAO): Chalcone derivatives have been investigated as inhibitors of MAO, an enzyme involved in neurotransmitter metabolism, suggesting potential applications in neurological disorders like Parkinson's disease. acs.org

Histone Deacetylases (HDACs): Chalcones have been screened for HDAC inhibitory activity, which is a promising target for cancer therapy. nih.gov

Table 2: Potential Pharmacological Targets for this compound Derivatives

| Target | Therapeutic Area | Mechanism | Source |

| Tubulin | Cancer | Inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. | nih.gov |

| Oncogenic Kinases | Cancer | Inhibition of signaling pathways that promote cancer cell growth and survival. | researchgate.netnih.gov |

| Caspases | Cancer | Activation of programmed cell death pathways. | mdpi.com |

| Monoamine Oxidase (MAO) | Neurological Disorders | Modulation of neurotransmitter levels. | acs.org |

| Histone Deacetylases (HDACs) | Cancer | Alteration of gene expression to suppress tumor growth. | nih.gov |

Advanced Drug Delivery Systems

A significant hurdle in the therapeutic application of many derivatives of this compound is their poor water solubility and limited bioavailability. doi.org These compounds are often hydrophobic, which can hinder their absorption and distribution in the body. researchgate.net Advanced drug delivery systems offer a promising solution to overcome these challenges.

Nanotechnology-Based Approaches: Encapsulating these compounds in nanoparticles can improve their solubility, stability, and delivery to target tissues. mdpi.combohrium.com Potential nanocarriers include:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. bohrium.com

Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that provide controlled release of the encapsulated drug. doi.org

Micelles: These are self-assembling structures with a hydrophobic core and a hydrophilic shell, ideal for carrying poorly soluble drugs. bohrium.com

These nano-based systems can be further engineered for targeted delivery by attaching ligands that bind to receptors overexpressed on cancer cells, thereby increasing efficacy and reducing off-target toxicity. bohrium.com

Other Formulation Strategies:

Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, enhancing the absorption of hydrophobic drugs. nih.govmdpi.com

Solid Dispersions: Dispersing the drug in a solid carrier can improve its dissolution rate and bioavailability. researchgate.net

Prodrugs: Modifying the chemical structure of the active compound to create a more soluble prodrug that is converted to the active form in the body. nih.gov

Preclinical and Clinical Study Considerations

The translation of promising derivatives of this compound from the laboratory to the clinic requires a rigorous and well-defined path of preclinical and clinical studies.

Preclinical Development: Before human trials can begin, extensive preclinical testing is necessary to establish the safety and efficacy of a new drug candidate. This involves:

In Vitro Studies: Testing the compound's activity against a panel of cancer cell lines to determine its potency and selectivity. nih.gov

In Vivo Studies: Evaluating the drug's efficacy and toxicity in animal models of disease. nih.gov This helps to determine the therapeutic window and potential side effects.

IND-Enabling Studies: These are a specific set of studies required by regulatory agencies like the FDA before a drug can be tested in humans. als.netiitri.org They include detailed toxicology and pharmacology studies to ensure the drug is safe for initial clinical trials. fda.govresearchgate.net

Clinical Trials: If a compound shows promise in preclinical studies, it can move into clinical trials, which are typically conducted in three phases:

Phase I: The primary goal is to assess the safety of the drug in a small group of healthy volunteers or patients. aacrjournals.org This phase also helps to determine the appropriate dose range.

Phase II: The drug is given to a larger group of patients to evaluate its effectiveness and further assess its safety. aacrjournals.org

Phase III: The drug is tested in a large, diverse population of patients to confirm its effectiveness, monitor side effects, and compare it to standard treatments. cancer.gov

For microtubule-targeting agents and kinase inhibitors derived from this compound, specific considerations in clinical trials include monitoring for known class-related toxicities, such as neurotoxicity for tubulin inhibitors, and identifying biomarkers that can predict which patients are most likely to respond to the treatment. tandfonline.comnih.gov The development of combination therapies, where these new agents are used alongside existing drugs, is also a key area of investigation. tandfonline.com

常见问题

Q. What are the standard synthetic routes for preparing 3',4',5'-trimethoxyacetophenone, and how do reaction conditions influence yield?

this compound is commonly synthesized via base-catalyzed condensation reactions. For example, it can react with indole derivatives under reflux with KOH in MeOH/H₂O or with piperidine in methanol . The choice of base (e.g., KOH vs. piperidine) significantly impacts reaction efficiency and byproduct formation. Optimization of solvent polarity and temperature is critical; polar protic solvents like methanol enhance solubility of intermediates, while higher temperatures (reflux) accelerate kinetics. Yield optimization typically requires monitoring via TLC or HPLC to confirm completion .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR identify methoxy (-OCH₃) and acetyl (-COCH₃) groups, with characteristic peaks at δ ~3.8–3.9 ppm (methoxy) and δ ~2.6 ppm (acetyl) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₄O₄; MW 210.23) and fragmentation patterns .

- X-ray crystallography : Used for resolving stereochemical ambiguities in derivatives, particularly in chalcone synthesis .

Q. What biological activities are associated with this compound in preclinical studies?

The compound serves as a precursor for bioactive chalcones with demonstrated:

- Anti-inflammatory activity : Chalcone derivatives inhibit NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophage models .

- Antiproliferative effects : Derivatives like triazolopyrimidines show IC₅₀ values <10 µM against cancer cell lines (e.g., MCF-7, HeLa) via tubulin polymerization inhibition .

Advanced Research Questions

Q. How do substituent positions on the acetophenone core affect biological activity in derivatives?

Structure-activity relationship (SAR) studies reveal:

- Methoxy group arrangement : The 3',4',5'-trimethoxy configuration enhances planar aromaticity, improving DNA intercalation and enzyme binding (e.g., α-glucosidase inhibition) .

- Chalcone modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the para position increases antiproliferative potency by 2–3 fold compared to unsubstituted analogs .

- Heterocyclic fusion : Cyclization into indole or triazolopyrimidine scaffolds improves metabolic stability and bioavailability .

Q. What mechanistic insights explain contradictory product outcomes in cyclization reactions involving this compound?

Cyclization reactions (e.g., Fischer indole synthesis) are highly sensitive to steric and electronic effects:

- Steric hindrance : Bulky 2',4',6'-trimethoxyacetophenone derivatives favor indazole formation over indoles due to restricted rotation during cyclization .

- Acid catalysis : Polyphosphoric acid (PPA) promotes electrophilic aromatic substitution pathways, while milder acids (e.g., acetic acid) favor keto-enol tautomerization, altering product distributions .

Q. How can researchers resolve discrepancies in reported anti-inflammatory vs. antiproliferative efficacy of derivatives?

Contradictory data often arise from:

- Assay specificity : NF-κB inhibition (anti-inflammatory) and tubulin targeting (antiproliferative) require distinct cellular models (e.g., RAW 264.7 macrophages vs. HeLa cells) .

- Dose-dependent effects : Biphasic responses are observed, where low concentrations (1–10 µM) inhibit inflammation, while higher doses (>20 µM) induce apoptosis .

- Metabolic stability : Differences in hepatic microsomal degradation rates across studies may alter apparent bioactivity .

Methodological Guidance

Q. What strategies optimize the synthesis of this compound-derived chalcones for high-throughput screening?

- Parallel synthesis : Use microwave-assisted reactions to reduce reaction times (30–60 minutes vs. 12 hours conventional) .

- Automated purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate chalcones in >95% purity .

- QSAR modeling : Predict logP and polar surface area to prioritize derivatives with favorable pharmacokinetic profiles .

Q. How should researchers validate target engagement in anti-inflammatory studies?

- Biochemical assays : Measure IκB-α degradation (Western blot) or NF-κB nuclear translocation (immunofluorescence) .

- Knockdown controls : Use siRNA targeting NF-κB subunits (e.g., p65) to confirm pathway specificity .

- In vivo models : Employ murine LPS-induced inflammation models, monitoring serum IL-6 and TNF-α via ELISA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。